5-Methyl-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family, which is characterized by its nitrogen-containing structure. This compound has gained significant attention due to its diverse biological activities and potential therapeutic applications. It is recognized for its utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and inflammation. The molecular formula of 5-Methyl-3H-indazol-3-one is , with a molecular weight of approximately 134.14 g/mol. Its CAS Registry Number is 7364-25-2, and it can also be referred to by other names such as 1,2-Dihydro-3H-indazol-3-one and 3-Indazolinone .
The synthesis of 5-Methyl-3H-indazol-3-one can be achieved through several methods, with one of the most common approaches being the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions. This method involves the formation of an indazole ring through the reaction of hydrazine with a suitable precursor.
The molecular structure of 5-Methyl-3H-indazol-3-one features a fused indazole ring system with a methyl group at the fifth position. The structural representation can be described using various notations:
The compound exhibits distinct characteristics in its electronic structure, which can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets .
5-Methyl-3H-indazol-3-one is capable of undergoing various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Methyl-3H-indazol-3-one involves its interaction with biological targets, primarily enzymes and receptors. Research indicates that derivatives of indazole compounds exhibit significant inhibitory effects on various kinases and enzymes involved in cellular signaling pathways, contributing to their anticancer properties.
Studies have shown that modifications at specific positions on the indazole ring can enhance biological activity, as evidenced by structure-activity relationship studies. For instance, substituents at the 4-position have been linked to increased potency against certain cancer cell lines .
Some key physical properties of 5-Methyl-3H-indazol-3-one include:
Important chemical properties include:
These properties are crucial for understanding how the compound behaves in various chemical environments and its potential applications in drug formulation .
5-Methyl-3H-indazol-3-one has several scientific uses, particularly in medicinal chemistry:
The indazolone core, characterized by a fused benzene and pyrazolone ring, represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and structural mimicry of endogenous purines. 5-Methyl-3H-indazol-3-one exemplifies this utility, serving as a synthetically accessible building block for designing ligands targeting enzymes, receptors, and signaling pathways. Its planar, bicyclic structure facilitates π-stacking interactions with biological macromolecules, while the lactam (N1-C2=O) and imine (N2=C3) functionalities offer hydrogen bonding acceptor sites critical for target engagement [6] [7]. This scaffold’s exceptional capacity for chemical diversification—allowing substitutions at positions N1, C4, C5, C6, and C7—enables fine-tuning of physicochemical properties (log P, solubility, polar surface area) and pharmacological activity. Indazolone derivatives demonstrate broad therapeutic relevance, evidenced by FDA-approved drugs (e.g., axitinib, pazopanib) and clinical candidates targeting PARP, kinases, and hormone receptors [7] [9].
Table 1: Key Structural Features Enabling Bioactivity in Indazolone Derivatives
Structural Element | Role in Bioactivity | Example Derivatives |
---|---|---|
N1 Position | Modulates electron density; influences tautomerism & H-bond acceptance | N1-Alkyl/Aryl substituted indazolones |
C3 Carbonyl | Critical H-bond acceptor; participates in hinge-binding kinase interactions | Pazopanib, Axitinib |
C5 Substitution (e.g., Methyl) | Enhances lipophilicity & membrane permeability; steric influence on target binding | 5-Methyl-3H-indazol-3-one derivatives |
Aromatic Ring Positions | Allows attachment of pharmacophores via C4/C5/C6/C7 for target-specific interactions | Granisetron (5-HT3 antagonist) |
Indazolone chemistry emerged in the late 19th century, but significant therapeutic exploitation began with the identification of benzydamine’s anti-inflammatory properties in the 1960s. The 1990s marked a pivotal shift with the rational design of kinase inhibitors leveraging the indazolone core as a hinge-binding motif. Patent EP0355970A1 (1989) was foundational, detailing 1,2-dihydro-3H-indazol-3-one derivatives as anti-inflammatory and analgesic agents acting via prostaglandin synthesis inhibition [4]. This early work established core structure-activity relationship (SAR) principles:
5-Methyl-3H-indazol-3-one (PubChem CID: 11513769) distinguishes itself through synergistic electronic and steric effects conferred by the C5 methyl group. Spectroscopic and computational analyses reveal:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4